7-Bromoheptanoic acid

Descripción general

Descripción

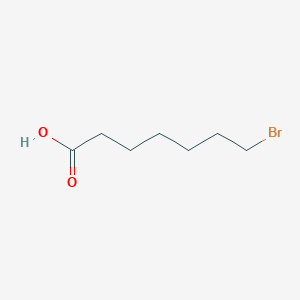

El ácido 7-bromoheptanoico es un compuesto orgánico con la fórmula molecular C7H13BrO2. Es un derivado del ácido heptanoico, donde un átomo de bromo se sustituye en la séptima posición de carbono. Este compuesto es conocido por su utilidad en la síntesis orgánica y diversas aplicaciones industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 7-bromoheptanoico se puede sintetizar mediante la bromación del ácido heptanoico. La reacción típicamente implica el uso de bromo (Br2) en presencia de un catalizador o bajo luz UV para facilitar la reacción de sustitución .

Métodos de producción industrial: En entornos industriales, la producción de ácido 7-bromoheptanoico a menudo implica el flujo continuo de ácido heptanoico y bromo a través de un reactor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso puede incluir pasos como la destilación y la recristalización para purificar el compuesto final .

Tipos de reacciones:

Reacciones de sustitución: El ácido 7-bromoheptanoico puede sufrir reacciones de sustitución nucleófila donde el átomo de bromo es reemplazado por otros nucleófilos como iones hidróxido, aminas o tioles.

Reacciones de reducción: El compuesto se puede reducir a ácido heptanoico utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Reacciones de oxidación: Aunque menos común, el ácido 7-bromoheptanoico se puede oxidar para formar ácidos carboxílicos correspondientes con estados de oxidación más altos.

Reactivos y condiciones comunes:

Sustitución nucleófila: Los reactivos como el hidróxido de sodio (NaOH) o el hidróxido de potasio (KOH) en soluciones acuosas o alcohólicas se utilizan comúnmente.

Reducción: El hidruro de litio y aluminio (LiAlH4) en éter anhidro es un agente reductor típico.

Principales productos formados:

Sustitución: Formación de derivados del ácido heptanoico dependiendo del nucleófilo utilizado.

Reducción: Ácido heptanoico.

Oxidación: Ácidos carboxílicos de estado de oxidación más alto.

Aplicaciones Científicas De Investigación

El ácido 7-bromoheptanoico es ampliamente utilizado en la investigación científica debido a su versatilidad:

Mecanismo De Acción

El mecanismo de acción del ácido 7-bromoheptanoico depende en gran medida de su aplicación:

Inhibición enzimática: En el caso de los inhibidores de la Nampt, el compuesto interfiere con la actividad de la enzima, afectando así el metabolismo celular y exhibiendo efectos anticancerígenos.

Inhibición de HDAC: El compuesto inhibe las desacetilasas de histonas, lo que lleva a cambios en la expresión génica y posibles efectos terapéuticos en el tratamiento del cáncer.

Compuestos similares:

Ácido heptanoico: El compuesto principal sin la sustitución de bromo.

Ácido 7-cloroheptanoico: Estructura similar con cloro en lugar de bromo.

Ácido 7-yodoheptanoico: Estructura similar con yodo en lugar de bromo.

Singularidad: El ácido 7-bromoheptanoico es único debido a su reactividad específica y la capacidad de formar varios derivados a través de reacciones de sustitución. La presencia del átomo de bromo lo hace más reactivo en comparación con sus contrapartes cloro y yodo, lo que puede ser ventajoso en ciertas aplicaciones sintéticas .

Comparación Con Compuestos Similares

Heptanoic Acid: The parent compound without the bromine substitution.

7-Chloroheptanoic Acid: Similar structure with chlorine instead of bromine.

7-Iodoheptanoic Acid: Similar structure with iodine instead of bromine.

Uniqueness: 7-Bromoheptanoic acid is unique due to its specific reactivity and the ability to form various derivatives through substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloro and iodo counterparts, which can be advantageous in certain synthetic applications .

Actividad Biológica

7-Bromoheptanoic acid (C7H13BrO2) is a halogenated fatty acid that has garnered interest due to its potential biological activities and applications in biochemical research. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by the presence of a bromine atom on the seventh carbon of the heptanoic acid chain. Its molecular structure can be represented as follows:

- Esterification Reactions : Research indicates that this compound can participate in esterification reactions catalyzed by specific enzymes, such as BrtB from S. salina. This enzyme facilitates the formation of fatty acid-bartoloside esters, which are biologically relevant compounds with potential applications in biotechnology and pharmacology .

- Cytotoxicity and Antibacterial Activity : Studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it exhibited no significant cytotoxicity at concentrations up to 10 µM against immortalized cell lines, nor did it show antibacterial activity at concentrations of 0.5 mg/mL in agar disk diffusion assays .

- Inhibition of DNA Repair Mechanisms : In combination therapies, this compound has been shown to enhance the cytotoxic effects of other compounds like piperlongumine (PL) and histone deacetylase inhibitors (HDACi). This synergistic effect is attributed to its ability to induce DNA damage and inhibit DNA repair pathways in acute myeloid leukemia (AML) cells .

Synthesis

The synthesis of this compound typically involves halogenation reactions where heptanoic acid is treated with brominating agents under controlled conditions. The following table summarizes key synthetic routes:

| Method | Reagents | Conditions |

|---|---|---|

| Halogenation | Heptanoic Acid + Br₂ | Room temperature, inert atmosphere |

| Esterification | This compound + Alcohol | Acid catalyst, reflux |

Study on Esterification

A study conducted on S. salina demonstrated that supplementation with this compound led to the formation of various mono- and diesters. The results indicated that BrtB enzyme could utilize this compound effectively for synthesizing complex lipid structures, highlighting its potential utility in metabolic engineering .

Antileukemic Activity

In a study investigating the antileukemic properties of combined therapies involving this compound, researchers found that it enhanced the efficacy of HDAC inhibitors when used in conjunction with PL. This combination led to significant apoptosis in AML cells, suggesting that this compound may play a role in developing new therapeutic strategies against resistant forms of leukemia .

Propiedades

IUPAC Name |

7-bromoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPQXFFMVVPIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184584 | |

| Record name | 7-Bromoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30515-28-7 | |

| Record name | 7-Bromoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30515-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030515287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 7-Bromoheptanoic acid important in the synthesis of pentacycloanammoxic acid?

A1: this compound serves as a crucial building block, providing the seven-carbon linear chain present in the final pentacycloanammoxic acid structure. Both research papers utilize it in their synthetic strategies. [, ] The presence of the bromine atom allows for further chemical modifications and couplings to construct the complex ring system of the target molecule.

Q2: Are there differences in how the two research papers utilize this compound?

A2: Yes, while both papers use this compound, they differ in their overall synthetic approaches. The first paper describes the synthesis of the racemic mixture (+/-)-pentacycloanammoxic acid, meaning it contains both enantiomers. [] The second paper focuses on an enantioselective synthesis, targeting the production of a single, specific enantiomer of pentacycloanammoxic acid. [] This difference in enantioselectivity requires different starting materials and reaction conditions, even though both utilize this compound.

Q3: What future research directions involving this compound and pentacycloanammoxic acid are implied by the research?

A3: The second paper, which achieves enantioselective synthesis, highlights that the availability of both pentacycloanammoxic acid enantiomers in sufficient quantities could facilitate further research into the molecule's biosynthesis. [] This suggests that derivatives of this compound, particularly those incorporating chiral centers, could be valuable in producing analogs of pentacycloanammoxic acid for studying its biological activity and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.